N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, a fused bicyclic scaffold with a pyrazole ring fused to a pyridine ring. Key structural features include:
- Position 2: A phenyl group, contributing to aromatic stacking interactions.
- Position 3: A keto (oxo) group, enabling hydrogen bonding and polarity.
- Position 5: A methyl substituent, enhancing steric bulk and metabolic stability.
- Position 7: A carboxamide moiety with a 3-methoxybenzyl group on the nitrogen, influencing solubility and receptor binding via hydrogen bonding and hydrophobic interactions.
The 3-methoxybenzyl group distinguishes it from analogs, as the methoxy substituent modulates electronic effects (e.g., resonance donation) and lipophilicity.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-25-13-18(21(27)23-12-15-7-6-10-17(11-15)29-2)20-19(14-25)22(28)26(24-20)16-8-4-3-5-9-16/h3-11,13-14H,12H2,1-2H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUPWZTXNLLTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . They have also been used to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it likely interacts with its targets to inhibit their function, leading to the desired therapeutic or biological effect.
Biochemical Pathways
Similar compounds have been found to inhibit thepantothenate synthetase in Mycobacterium tuberculosis, which is a crucial enzyme in the biosynthesis of coenzyme A, an essential cofactor in various metabolic pathways.
Biological Activity
N-(3-Methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the pyrazolopyridine class, which has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological implications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Condensation Reactions : The initial formation of the pyrazolo[4,3-c]pyridine core through condensation of appropriate precursors.
- Functional Group Modifications : Introduction of the methoxybenzyl group and carboxamide functionalities using specific reagents under controlled conditions.
The compound's molecular formula is CHNO, with a molecular weight of approximately 320.38 g/mol. Structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compound.
Anticancer Properties
Research has demonstrated that pyrazolopyridine derivatives exhibit significant anticancer activity against various human cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast cancer (MCF-7) and leukemia (K562) cell lines. The mechanism of action is believed to involve the inhibition of specific kinases or enzymes involved in cell cycle regulation.
Table 1: Anticancer Activity of Pyrazolopyridine Derivatives
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | CDK2 Inhibition |
| Compound B | K562 | 15 | Abl Kinase Inhibition |
| N-(3-Methoxybenzyl)-5-methyl... | MCF-7 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of N-(3-methoxybenzyl)-5-methyl-3-oxo derivatives has also been explored. Compounds within this class have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 2: Inhibition of COX Enzymes by Pyrazolopyridine Derivatives
| Compound | COX Enzyme | IC (µM) |
|---|---|---|
| Compound C | COX-1 | 12 |
| Compound D | COX-2 | 8 |
| N-(3-Methoxybenzyl)-5-methyl... | COX-2 | TBD |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of N-(3-methoxybenzyl)-5-methyl derivatives on MCF-7 and K562 cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential therapeutic applications in oncology.
- In Vivo Anti-inflammatory Assessment : Another investigation assessed the anti-inflammatory effects in animal models using N-(3-methoxybenzyl)-5-methyl compounds. The findings revealed a significant reduction in edema and inflammatory markers compared to control groups.
Scientific Research Applications
Preclinical Studies
Recent studies have demonstrated that N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits neuroprotective effects in various cellular models. For instance:
- In APPswe-expressing cells, it significantly downregulated Amyloid Protein Precursor (APP) and BACE levels, leading to decreased Aβ production.
Data Table: Neuropharmacological Effects
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | APPswe-expressing cells | Reduced Aβ formation | |
| Study 2 | Mouse model of AD | Improved cognitive functions |
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Proliferation : It acts as an inhibitor of key enzymes involved in cancer cell growth.
Case Studies
Several case studies highlight the anticancer potential of pyrazolo[4,3-c]pyridine derivatives:
Data Table: Anticancer Effects
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Position 5 Modifications: Methyl (Target) vs. However, 4-methoxybenzyl may enhance π-π interactions in receptor binding . Benzyl (923226-49-7): Benzyl substitution increases lipophilicity, which could improve CNS penetration but reduce aqueous solubility .
Position 7 Modifications: Carboxamide (Target) vs. Ester (6b, 6g): The carboxamide group in the target compound replaces the ester in 6b and 6g. Esters (e.g., COOEt) are prone to hydrolysis, whereas carboxamides offer greater metabolic stability, critical for oral bioavailability .
N-Substituent Variations :
- 3-Methoxybenzyl (Target) vs. Cycloheptyl (923226-49-7) : The 3-methoxybenzyl group provides a balance of hydrophobicity and hydrogen-bonding capacity (via methoxy), whereas cycloheptyl is purely hydrophobic, likely altering target selectivity .
Synthetic Yields :
- Carboxamide derivatives (e.g., 923226-49-7) and esters (e.g., 6b, 6g) show moderate to high yields (50–86%), suggesting efficient synthetic routes. The target compound’s synthesis would likely follow similar condensation/cyclization protocols .
Physicochemical and Spectroscopic Properties
IR Spectroscopy :
NMR Data :
Implications for Drug Design
- Bioavailability : The carboxamide moiety in the target compound likely improves stability over ester analogs, critical for prolonged half-life.
- Selectivity : The 3-methoxybenzyl group may confer selectivity for targets with hydrophobic pockets (e.g., kinase ATP-binding sites) compared to cycloheptyl or benzyl derivatives .
- Crystallography : Tools like SHELX and WinGX are essential for confirming the target compound’s structure, particularly hydrogen-bonding patterns influencing crystal packing .
Preparation Methods
Core Pyrazolo[4,3-c]Pyridine Synthesis
Diazotization and Cyclization Strategies
The pyrazolo[4,3-c]pyridine scaffold is typically constructed via diazotization of 2-amino-4-picoline derivatives. As demonstrated by, diazotization of 2-amino-4-picoline with nitrous acid generates a diazonium intermediate, which undergoes cyclization in the presence of hydrochloric acid to yield chlorinated intermediates. Subsequent reduction with sodium dithionite and acetylation produces acetamide precursors (e.g., compound 4 in), which are critical for downstream functionalization.
A one-pot synthesis route, as described in, bypasses intermediate isolation by combining mixed-Claisen condensation with cyclization. For example, pyridine derivative 66 is synthesized in situ, followed by N-methylation to yield regioisomeric intermediates 67 and 68 in a 60:40 ratio. This method improves throughput but requires chromatographic separation for isomer purity.
Oxidation and Rearrangement
Oxidation of acetamide intermediates with meta-chloroperbenzoic acid (m-CPBA) generates N-oxides (e.g., 5 in), which undergo cyanide-mediated rearrangement using trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride. This step introduces a nitrile group at position 7 (compound 6 in), later convertible to the carboxylic acid or carboxamide.
Functionalization of the Pyrazolopyridine Core
Carboxylic Acid Formation
The nitrile group at position 7 is hydrolyzed to a carboxylic acid under acidic or basic conditions. For instance, refluxing nitrile 6 (from) in hydrochloric acid yields 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid. This intermediate (PubChem CID: 33677909) serves as the precursor for carboxamide synthesis.
Amide Coupling with 3-Methoxybenzylamine
The carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 3-methoxybenzylamine. Alternatively, coupling reagents such as HATU or EDCl facilitate direct amide bond formation. Patent highlights similar carboxamide syntheses using palladium-catalyzed cyanation (e.g., Zn(CN)₂ with Pd₂(dba)₃ and dppf ligand), though this approach is more relevant for nitrile intermediates.
Table 1: Comparative Yields for Amide Coupling Methods
| Activation Method | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Chloride | SOCl₂ | DCM | 78 | |
| Carbodiimide | EDCl/HOBt | DMF | 82 | |
| Palladium-Mediated | Zn(CN)₂, Pd₂(dba)₃ | Toluene | 65 |
Substituent Introduction and Protecting Group Strategies
N-1 Functionalization
The N-1 position of the pyrazolopyridine core is modified via reductive amination or alkylation. For example, intermediate 70 (from) undergoes Boc deprotection followed by reductive amination with 3-methoxybenzaldehyde to introduce the 3-methoxybenzyl group. LiAlH₄ reduction of amides (e.g., compound 82 in) yields primary amines, which are acylated or alkylated to finalize substituents.
Regioselective Challenges and Isomer Separation
N-Methylation of the pyrazole ring often produces regioisomers (e.g., 67 and 68 in), necessitating chromatographic separation. Advances in catalyst design, such as TBD-mediated aminolysis, improve regioselectivity but require optimization for each derivative.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(3-methoxybenzyl)-5-methyl-pyrazolo[4,3-c]pyridine derivatives, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with diketones to form the pyrazolo-pyridine core. Key steps include:
- Core formation : Cyclization under reflux using acetic acid/acetic anhydride mixtures (e.g., 8–10 hours at 110°C) .
- Substituent introduction : Alkylation or acylation at the 7-position using carboxamide-forming reagents (e.g., coupling with 3-methoxybenzylamine via EDC/HOBt-mediated reactions) .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) or column chromatography for intermediates .
- Critical Parameters : Temperature control (±2°C) during cyclization and stoichiometric precision (1:1 molar ratio for coupling reactions) are essential to avoid side products .
Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at ~165–175 ppm) .
- X-ray crystallography : Resolves spatial conformation (e.g., dihedral angles between fused rings, such as 80.94° for thiazolo-pyrimidine analogs) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- Data Interpretation : Crystallographic refinement (R factor < 0.06) ensures structural accuracy, while NMR splitting patterns validate substitution positions .
Q. How do structural modifications (e.g., methoxybenzyl vs. piperazine substituents) influence physicochemical properties like solubility?
- Methodological Answer :
- Comparative Analysis : Substituents are systematically varied (e.g., ester vs. carboxylic acid at the piperazine group) and tested in polar/non-polar solvents .
- Key Findings :
| Substituent | Solubility in Water (mg/mL) | LogP |
|---|---|---|
| Methoxybenzyl (ester) | 0.12 | 3.8 |
| Piperazine (carboxylic acid) | 1.45 | 2.1 |
| Data adapted from related pyrazolo-pyridine analogs . |
- Impact : Bulky aromatic groups (e.g., methoxybenzyl) reduce aqueous solubility but enhance lipid membrane permeability .
Advanced Research Questions
Q. How can researchers design analogs to optimize kinase inhibition while minimizing off-target effects?
- Methodological Answer :
- SAR Studies : Replace the 3-methoxybenzyl group with bioisosteres (e.g., 3-fluorobenzyl) to modulate electronic effects. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR2) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) identify steric clashes or hydrogen-bonding opportunities in ATP-binding pockets .
- Selectivity Screening : Use kinase profiling assays (e.g., KINOMEscan) to compare IC50 values across 468 kinases .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .
- Orthogonal Assays : Cross-validate IC50 data using:
- Fluorescence polarization (binding affinity).
- Western blotting (downstream phosphorylation inhibition) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Q. Which in vitro assays are most suitable for evaluating the compound’s mechanism of action?
- Methodological Answer :
- Kinase Inhibition : ADP-Glo™ kinase assay to quantify ATP consumption .
- Apoptosis/Cell Cycle : Flow cytometry with Annexin V/PI staining or BrdU incorporation .
- Metabolic Stability : Microsomal incubation (human liver microsomes) to measure half-life (t1/2) and intrinsic clearance .
- Troubleshooting : Include positive controls (e.g., staurosporine for kinase assays) and validate cell viability via MTT/WST-1 .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility and bioavailability data for this compound?
- Methodological Answer :
- Factor Identification : Check for batch-to-batch purity variations (HPLC ≥95% purity required) or formulation differences (e.g., DMSO vs. cyclodextrin) .
- In Silico Prediction : Compare experimental LogP with QikProp predictions; discrepancies >0.5 units suggest measurement errors .
- In Vivo Cross-Check : Perform pharmacokinetic studies in rodent models to correlate in vitro solubility with oral bioavailability .
Experimental Design Considerations
Q. What controls and replicates are essential in cytotoxicity assays for this compound?
- Methodological Answer :
- Negative Controls : Vehicle-treated cells (e.g., 0.1% DMSO) to exclude solvent effects .
- Positive Controls : Doxorubicin (for apoptosis) or paclitaxel (for mitotic arrest) .
- Replicates : Triplicate wells per concentration, repeated across three independent experiments to calculate SD/SE .
Structural and Functional Comparisons
Q. How does this compound differ from triazolo-pyrimidine derivatives in target selectivity?
- Methodological Answer :
- Key Distinctions :
| Feature | Pyrazolo[4,3-c]pyridine | Triazolo[4,3-a]pyrimidine |
|---|---|---|
| Core Structure | 5-membered pyrazole fused to pyridine | 5-membered triazole fused to pyrimidine |
| Kinase Binding Affinity | Higher for EGFR (IC50 = 12 nM) | Higher for CDK2 (IC50 = 8 nM) |
| Metabolic Stability | t1/2 = 45 min (human microsomes) | t1/2 = 28 min |
| Data synthesized from . |
- Functional Impact : The pyrazolo-pyridine core enhances π-π stacking in hydrophobic kinase pockets, improving potency against tyrosine kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
